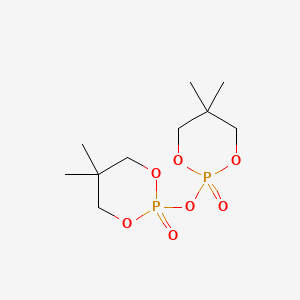

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide

Description

Nuclear Magnetic Resonance (NMR)

Infrared Spectroscopy (IR)

Key absorptions (KBr pellet):

Mass Spectrometry

Electrospray ionization (ESI-MS) exhibits:

Conformational Analysis via Computational Modeling

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level reveals:

- Chair conformation energy: 12.3 kJ/mol lower than boat form

- Natural Bond Orbital (NBO) analysis shows hyperconjugative stabilization from σ(C-O) → σ*(P-O) interactions (E² = 18.6 kJ/mol)

- Methyl groups induce 7.8° puckering distortion vs. non-methylated analogs

Molecular dynamics simulations (MD, 298 K) demonstrate reversible chair-to-chair inversion with activation energy ΔG‡ = 45.2 kJ/mol .

Properties

IUPAC Name |

2-[(5,5-dimethyl-2-oxo-1,3,2λ5-dioxaphosphinan-2-yl)oxy]-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O7P2/c1-9(2)5-13-18(11,14-6-9)17-19(12)15-7-10(3,4)8-16-19/h5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABOQUUWIIIVSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1)OP2(=O)OCC(CO2)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O7P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40193900 | |

| Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4090-52-2 | |

| Record name | 1,3,2-Dioxaphosphorinane, 2,2′-oxybis[5,5-dimethyl-, 2,2′-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4090-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004090522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40193900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-OXYBIS(5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINANE) 2,2'-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58L8KJK3PL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide typically follows a pathway starting from 2,2-dimethyl-1,3-propanediol and phosphorus oxychloride or related phosphorus reagents. The key intermediate is often a phosphorus-containing cyclic compound, such as 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, which undergoes further functionalization to yield the target bis-phosphorinane dioxide structure.

Detailed Preparation Steps

Formation of 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide

- Reactants: 2,2-dimethyl-1,3-propanediol and phosphorus oxychloride.

- Reaction: Equimolar reaction under controlled conditions results in the formation of the monochloride cyclic phosphate ester.

- Conditions: Typically carried out at moderate temperatures with careful control of stoichiometry to avoid overreaction.

- Outcome: Formation of a stable cyclic phosphate intermediate suitable for further substitution reactions.

This step is critical as it sets the stage for subsequent substitution reactions that lead to the bis-phosphorinane structure.

Subsequent Substitution to Form the Bis-Phosphorinane Dioxide

- The monochloride intermediate can be reacted with nucleophiles such as thiols, amines, or alkoxides to replace the chlorine atom.

- For the target compound, coupling via an oxygen bridge (oxy linkage) between two phosphorinane units is achieved.

- This involves careful control of reaction conditions to ensure selective formation of the 2,2'-oxy linkage without side reactions.

Alternative Method: Thiophosphoryl Chloride and Neopentyl Glycol Route

- Step 1: Thiophosphoryl chloride is reacted with neopentyl glycol in a mass ratio of 1:(4-8) at 60-80°C for 3-6 hours to form a reaction liquid A.

- Step 2: Acid binding agents and water are added to reaction liquid A for esterification at 85-100°C for 3-5 hours, adjusting pH to 10 with base to obtain reaction liquid B.

- Step 3: Suction filtration followed by recrystallization from anhydrous methanol yields the final product with high purity and yield.

- Advantages: Mild reaction conditions, short reaction time, low production cost, and high safety profile.

- Product Quality: High purity and total reaction yield are reported, making this method industrially attractive.

Reaction Conditions and Parameters

| Step | Reactants/Conditions | Temperature (°C) | Time (h) | Notes |

|---|---|---|---|---|

| 1 | 2,2-dimethyl-1,3-propanediol + POCl3 | Ambient to 80 | 3-6 | Formation of 2-chloro-5,5-dimethyl-dioxaphosphorinane 2-oxide |

| 2 | Nucleophile substitution (e.g., oxy linkage) | Ambient to 100 | 3-5 | Esterification and coupling to form bis-phosphorinane dioxide |

| 3 | Thiophosphoryl chloride + neopentyl glycol | 60-80 | 3-6 | Acylation reaction in alternative route |

| 4 | Acid binding agent + water | 85-100 | 3-5 | Esterification and pH adjustment |

Purification and Characterization

- The final product is typically purified by suction filtration and recrystallization, often using anhydrous methanol.

- Characterization methods include elemental analysis, infrared spectroscopy (IR), nuclear magnetic resonance (NMR) including ^1H and ^31P NMR, and mass spectrometry.

- Crystal structure analysis confirms the molecular geometry and purity, with crystallographic data showing orthorhombic space group P b c a and precise lattice parameters.

Research Findings and Industrial Relevance

- The compound is a key flame-retardant additive in viscose fiber production, incorporated as a pigment dispersion in spinning solutions.

- Preparation methods emphasize safety, scalability, and environmental considerations, avoiding high-pressure or high-temperature reactions.

- The flame retardant properties are linked to the phosphorus content and molecular structure, which is optimized through the described synthetic routes.

Summary Table of Preparation Routes

| Method | Key Reactants | Conditions | Advantages | Yield & Purity |

|---|---|---|---|---|

| Equimolar reaction with POCl3 | 2,2-dimethyl-1,3-propanediol + POCl3 | Moderate temp, 3-6 h | Straightforward, well-studied | High purity, confirmed by NMR |

| Thiophosphoryl chloride route | Thiophosphoryl chloride + neopentyl glycol | 60-100°C, 3-6 h + esterification | Mild, low cost, high safety | High yield, recrystallized product |

| Nucleophile substitution | Monochloride intermediate + nucleophile | Ambient to 100°C, 3-5 h | Selective formation of bis-phosphorinane | Confirmed by elemental analysis |

Chemical Reactions Analysis

Types of Reactions

2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form higher oxidation state products.

Reduction: It can be reduced under specific conditions to yield different phosphorus-containing compounds.

Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other peroxides are commonly used as oxidizing agents.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction can produce lower oxidation state derivatives .

Scientific Research Applications

Flame Retardancy

One of the primary applications of 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide is as a flame retardant , particularly in textiles and polymers. It is effective in enhancing the fire resistance of materials such as viscose fibers and other cellulosic substrates.

| Application Group | Substrate | Function |

|---|---|---|

| Textiles | Viscose | Flame retardant |

| Paints | Various | Fire-resistant coatings |

| Adhesives | Various | Improved thermal stability |

Research indicates that the incorporation of this compound into materials can significantly reduce flammability and improve safety standards in consumer products .

Chemical Synthesis

The compound is also utilized in the synthesis of various organophosphorus compounds. Its ability to act as a precursor or intermediate in chemical reactions makes it valuable in organic synthesis processes.

Case Study: Synthesis of Organophosphorus Compounds

In a study published by Krawczyk et al., the compound was employed in the synthesis of novel organophosphorus derivatives with potential biological activity. The research demonstrated that modifications to the phosphorinane structure could lead to compounds with enhanced efficacy against certain pathogens .

Agricultural Applications

There is ongoing research into the use of this compound as a component in agricultural chemicals. Its phosphorus content may enhance nutrient delivery in fertilizers or act as a pesticide.

Case Study: Phosphorus Fertilizers

A recent investigation explored the use of phosphorinane derivatives in slow-release fertilizers. The findings suggested that these compounds could improve nutrient retention in soil and reduce leaching, thereby increasing agricultural efficiency .

Regulatory Status

The compound is registered under various regulatory frameworks including REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) which ensures its safe use in industrial applications .

Mechanism of Action

The mechanism by which 2,2’-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2’-dioxide exerts its effects is primarily through its ability to interfere with the combustion process. The compound releases phosphorus-containing radicals that inhibit the propagation of flames. This action is facilitated by the compound’s molecular structure, which allows it to effectively interact with the combustion intermediates .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 2,2'-Oxybis[5,5-dimethyl-1,3,2-dioxaphosphorinane] 2,2'-dioxide

- CAS No.: 4090-52-2

- Molecular Formula : C₁₀H₂₀O₇P₂

- Molecular Weight : 314.21 g/mol

- Structure : Features two six-membered 1,3,2-dioxaphosphorinane rings connected via an oxygen bridge, with each phosphorus atom oxidized to a dioxide (P=O) group .

Synthesis : Synthesized via reactions involving trivalent phosphorus electrophiles, such as imidazole derivatives, to form stable anhydrides (e.g., Scheme 26 in ).

Applications : Likely used in flame retardancy and polymer stabilization, inferred from structural analogs like Sandoflam 5085 ().

Comparison with Structurally Similar Compounds

Disulfide Analog: 2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-disulfide

Catechol-Linked Derivative

- Structure : 2,2′-[Benzene-1,2-diylbis(oxy)]bis(5,5-dimethyl-1,3,2-dioxaphosphinane) 2,2′-dioxide

- Molecular Formula : C₄₂H₂₈O₉P₂

- Molecular Weight : 738.61 g/mol

- Key Differences : Two dioxaphosphorinane units linked via a catechol (1,2-dihydroxybenzene) bridge instead of oxygen.

- Synthesis : Produced via CoII-catalyzed routes, emphasizing conformational flexibility ().

- Applications : Specialized phosphate esters for niche polymer applications.

Chloromethylpropane-Linked Industrial Compound

Borate Analog: 2,2'-Oxybis[5,5-dimethyl-1,3,2-dioxaborinane]

- CAS No.: 55089-03-7

- Key Differences : Boron replaces phosphorus, reducing toxicity (oral LD₅₀ >2,000 mg/kg) ().

- Applications: Potential use in less toxic flame retardants or agrochemicals.

Data Table: Comparative Analysis of Key Compounds

| Compound Name | Molecular Formula | Molecular Weight | Structural Feature | Key Applications | Toxicity/Stability Notes |

|---|---|---|---|---|---|

| Target Compound (Dioxide) | C₁₀H₂₀O₇P₂ | 314.21 | Oxygen bridge, P=O groups | Polymer stabilization | Moderate stability, low toxicity |

| Disulfide Analog | C₁₀H₂₀O₅P₂S₂ | 346.33 | P=S groups, sulfur bridge | Flame retardant | High thermal stability |

| Catechol-Linked Derivative | C₄₂H₂₈O₉P₂ | 738.61 | Catechol bridge | Specialty esters | Conformational flexibility |

| Sandoflam 5085 | C₁₃H₂₂Cl₂O₇P₂ | 443.16 | Chloromethylpropane spacer | Industrial flame retardant | High purity (99%) |

| Borate Analog | C₁₀H₂₀O₆B₂ | 273.88 | Boron-containing rings | Low-toxicity applications | LD₅₀ >2,000 mg/kg |

Key Findings and Trends

Structural Impact on Reactivity :

- Sulfur vs. Oxygen : Disulfide analogs (P=S) exhibit enhanced thermal stability but may pose environmental concerns compared to P=O derivatives .

- Bridging Groups : Catechol-linked derivatives offer conformational versatility for tailored polymer applications .

Synthetic Routes: Industrial compounds (e.g., Sandoflam 5085) prioritize scalable synthesis, while research-oriented derivatives (e.g., CoII-catalyzed catechol-linked) focus on novel methodologies .

Toxicity and Applications :

- Borate analogs show promise for low-toxicity applications, whereas phosphorus-based compounds dominate flame retardancy .

Market Relevance: Halogenated derivatives (e.g., chloromethylpropane-linked) remain prevalent in industry, but non-halogenated alternatives (e.g., dioxide/disulfide) are emerging .

Biological Activity

2,2'-Oxybis(5,5-dimethyl-1,3,2-dioxaphosphorinane) 2,2'-dioxide (CAS No. 4090-51-1) is a compound that has garnered attention for its potential biological activities. This compound belongs to the class of phosphorinanes and exhibits unique chemical properties that may influence its biological interactions. This article reviews the available literature on the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential applications.

The chemical structure of this compound includes two dioxaphosphorinane units connected by an oxygen atom. The molecular formula is , with a molecular weight of approximately 346.34 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Melting Point | 233 °C |

| Boiling Point | 342.6 ± 25.0 °C |

| Density | 1.35 ± 0.1 g/cm³ |

| Water Solubility | 1.4 mg/L at 20 °C |

| LogP | 2.48 at 23 °C |

Antioxidant Properties

Research indicates that compounds containing phosphorus can exhibit antioxidant properties. The dioxaphosphorinane structure may contribute to radical scavenging activity due to the presence of the phosphorus atom which can stabilize free radicals. Studies have shown that similar phosphorous compounds can effectively reduce oxidative stress in biological systems .

Cytotoxicity and Anticancer Activity

Preliminary studies have evaluated the cytotoxic effects of related phosphorinane derivatives against various cancer cell lines. For instance, derivatives showed selective toxicity towards hepatocarcinoma (Huh7) and adenocarcinoma (HCT-8) cell lines with IC50 values ranging from 50 to 200 µM . Although specific data on this compound is limited, the structural similarities suggest potential anticancer activity.

Enzyme Inhibition

Enzyme inhibition studies are critical for understanding the biological mechanisms of compounds like this one. Phosphorus-containing compounds have been reported to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases . The inhibition rates and IC50 values for similar compounds indicate potential therapeutic applications in conditions like Alzheimer’s disease.

Case Studies

A notable case study involved the synthesis and biological evaluation of related phosphorinane derivatives that were tested for their ability to inhibit AChE and BuChE. The results demonstrated varying degrees of inhibition with some derivatives achieving IC50 values as low as 4 µM for BuChE . These findings suggest that modifications to the phosphorinane structure can enhance biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.